molecular formula C15H11ClO4 B5658086 9-chloro-8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromene-10-carbaldehyde

9-chloro-8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromene-10-carbaldehyde

Cat. No. B5658086
M. Wt: 290.70 g/mol
InChI Key: JUIGIRDNHARNHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrano[2,3-f]chromene derivatives typically involves microwave-assisted methods or conventional heating, utilizing Suzuki coupling reactions. Such procedures allow for the efficient creation of a series of compounds, including those similar to 9-chloro-8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromene-10-carbaldehyde, which are further characterized by standard spectroscopic methods (Ashok et al., 2015). These methods underscore the versatility and adaptability of pyrano[2,3-f]chromene derivatives' synthesis, allowing for targeted modifications to enhance their properties.

Molecular Structure Analysis

The molecular structure of compounds closely related to 9-chloro-8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromene-10-carbaldehyde often features complex arrangements of atoms, facilitating unique chemical behaviors. Studies on similar compounds reveal detailed insights into their structural configurations using NMR, IR, and X-ray diffraction techniques, which help in understanding the electronic and spatial arrangement influencing their reactivity and interaction with biological targets (Padilla-Martínez et al., 2011).

Chemical Reactions and Properties

Pyrano[2,3-f]chromene derivatives, including 9-chloro variants, exhibit a range of chemical reactivities, such as engaging in cyclization reactions, Suzuki couplings, and interactions with various reagents to form new compounds. Their chemical properties are significantly influenced by the presence of functional groups, which dictate their potential as intermediates in organic synthesis and their biological activities. For instance, these compounds have been explored for their antimicrobial properties, highlighting their reactivity towards biological targets (Ashok et al., 2015).

properties

IUPAC Name

9-chloro-8,8-dimethyl-2-oxopyrano[2,3-f]chromene-10-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-15(2)14(16)9(7-17)12-10(20-15)5-3-8-4-6-11(18)19-13(8)12/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIGIRDNHARNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(C2=C(O1)C=CC3=C2OC(=O)C=C3)C=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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